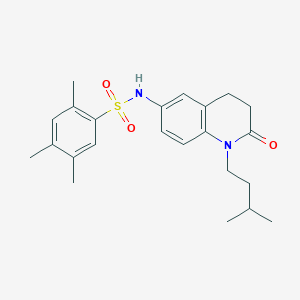

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with an isopentyl (3-methylbutyl) group at position 1 and a ketone at position 2. The sulfonamide moiety is attached to a 2,4,5-trimethylbenzene ring, which confers distinct steric and electronic properties.

Properties

IUPAC Name |

2,4,5-trimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3S/c1-15(2)10-11-25-21-8-7-20(14-19(21)6-9-23(25)26)24-29(27,28)22-13-17(4)16(3)12-18(22)5/h7-8,12-15,24H,6,9-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQPXKNDPPAFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that involves the formation of the tetrahydroquinoline core and subsequent introduction of the sulfonamide group. Key parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity. The molecular structure includes functional groups that contribute to its biological activity, including a sulfonamide moiety known for its enzyme inhibition properties.

Biological Mechanisms

Enzyme Inhibition:

this compound has been shown to inhibit key enzymes such as acetylcholinesterase and lipoxygenase. This inhibition is primarily due to the compound's ability to bind to the active sites of these enzymes, blocking substrate access and altering enzyme conformation. Such mechanisms suggest potential applications in treating neurodegenerative diseases by modulating cholinergic signaling pathways.

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy that may be attributed to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

-

Neuroprotective Effects:

A study investigated the neuroprotective effects of the compound in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved cognitive function in treated subjects compared to controls. This suggests potential use in therapies for conditions like Alzheimer's disease. -

Antimicrobial Efficacy:

In vitro studies assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative therapeutic agent in combating resistant strains.

Data Summary

| Property | Value |

|---|---|

| CAS Number | 610764-96-0 |

| Molecular Formula | C₁₉H₂₃N₂O₃S |

| Molecular Weight | 341.46 g/mol |

| Biological Activities | Enzyme inhibition; Antimicrobial |

| Potential Applications | Neurodegenerative diseases; Antibacterial therapies |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with N-(2,4,5-Trichlorophenyl)-2-Chloroacetamides ()

The structural studies of N-(2,4,5-trichlorophenyl)-2-chloroacetamides (e.g., N245TCPCA) highlight the impact of substituents on crystal packing and molecular conformation. Key differences between these compounds and the target sulfonamide include:

- Substituent Effects :

- The trichlorophenyl group in N245TCPCA introduces strong electron-withdrawing effects, whereas the trimethylbenzene in the target compound provides electron-donating methyl groups. This alters intermolecular interactions (e.g., halogen bonding in trichlorophenyl vs. van der Waals forces in trimethylbenzene).

- The acetamide group in N245TCPCA differs from the sulfonamide in the target compound, which is more polar and may enhance solubility in aqueous media.

- Crystallographic Data :

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å) |

|---|---|---|---|

| N245TCPCA () | Monoclinic | P21/n | a=4.732, b=29.522, c=7.734, β=108.33° |

| Target Sulfonamide (Inferred) | Unknown | — | — |

The target compound’s bulky isopentyl group and sulfonamide moiety likely result in distinct packing arrangements compared to the smaller acetamide derivatives .

Comparison with Baxdrostat ()

Baxdrostat ((R)-N-(4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide) shares structural motifs with the target compound, including a tetrahydroquinoline core and a 2-oxo group. Key contrasts include:

- Substituent Variations :

- Position 1 : Baxdrostat has a methyl group, while the target compound features a larger isopentyl group, which may increase lipophilicity and membrane permeability.

- Functional Groups : Baxdrostat’s propionamide vs. the target’s benzenesulfonamide. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to propionamides (pKa ~15–17), influencing binding interactions.

- Molecular Weight :

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| Baxdrostat () | C22H25N3O2 | 363.45 |

| Target Sulfonamide | C25H30N2O3S | ~438.6 (Inferred) |

The higher molecular weight of the target compound may affect pharmacokinetic properties, such as metabolic stability .

Comparison with Other Chloro-Substituted Acetamides ()

Studies on N-(2,4,6-trichlorophenyl)-2,2,2-trichloroacetamide (N246TCPTCA) and related derivatives demonstrate that electron-withdrawing chloro substituents reduce basicity and alter hydrogen-bonding capacity.

Implications for Research and Development

- The sulfonamide group may improve target binding compared to acetamide derivatives.

- The isopentyl substituent could enhance bioavailability by balancing lipophilicity and solubility. Further studies are needed to elucidate crystallographic data, biological activity, and metabolic profiles relative to analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.